Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
Description
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is a palladium(II) complex featuring a crotyl (η³-C₄H₇) ligand, a chloride ligand, and a di-tert-butyl(4-dimethylaminophenyl)phosphine (commonly abbreviated as Amphos) ligand. Its molecular formula is C₂₀H₃₅ClNPPd, with a molecular weight of 462.35 g/mol (CAS: 1334497-06-1) . This compound is utilized in catalytic applications, particularly in cross-coupling reactions such as Heck and Suzuki-Miyaura couplings, due to its air stability and ability to activate aryl chlorides under mild conditions . The crotyl ligand introduces steric and electronic effects that influence reactivity and selectivity in catalytic cycles.
Properties
Molecular Formula |
C20H35ClNPPd |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
(E)-but-2-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1/b;4-3+;; |
InChI Key |
ASQSTGRGIHOSGZ-NXZCPFRHSA-M |
Isomeric SMILES |
C/C=C/[CH2-].CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Canonical SMILES |
CC=C[CH2-].CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) typically involves the reaction of palladium(II) chloride with di-tert-butyl(4-dimethylaminophenyl)phosphine and crotyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other nucleophiles such as halides, alkoxides, or amines.
Oxidative Addition: The compound can undergo oxidative addition reactions with organic halides, forming new palladium-carbon bonds.
Scientific Research Applications
Catalysis in Organic Synthesis
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) has been extensively studied for its catalytic properties in various organic reactions:
- Cross-Coupling Reactions : This compound is particularly effective in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds. Its ability to activate aryl halides and alkenes makes it a valuable catalyst in synthetic organic chemistry .
- Allylic Substitutions : The palladium complex is adept at catalyzing allylic substitutions, where nucleophiles can be introduced at the allylic position of alkenes. This application is crucial for synthesizing complex molecules found in pharmaceuticals and agrochemicals .
Pharmaceutical Applications
Research has indicated potential therapeutic uses for this palladium complex:
- Anticancer Activity : Preliminary studies suggest that palladium complexes can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) that lead to cell death .
- Targeted Drug Delivery : The unique properties of palladium complexes allow for the possibility of targeted drug delivery systems. By conjugating these complexes with specific ligands, they can be directed towards cancerous tissues, enhancing the efficacy of chemotherapeutic agents while minimizing side effects .
Environmental Applications
The compound's catalytic properties also extend to environmental chemistry:
- Pollutant Degradation : Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) has shown potential in catalyzing reactions that degrade environmental pollutants, such as chlorinated compounds. This application is vital for developing sustainable methods for waste management and remediation .
Case Study 1: Cross-Coupling Reaction Optimization
In a study focusing on optimizing cross-coupling reactions using this palladium complex, researchers demonstrated enhanced yields when varying the reaction conditions (temperature, solvent, and base). The results indicated that the use of this specific palladium complex significantly improved reaction efficiency compared to traditional catalysts.
Case Study 2: Anticancer Mechanism Investigation
A research team investigated the anticancer mechanisms of chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II). They found that treatment with this compound led to increased levels of oxidative stress markers in human cancer cell lines, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) involves the coordination of the palladium center with the ligands, which stabilizes the complex and facilitates various catalytic processes. The palladium center acts as a catalyst by undergoing oxidative addition, transmetalation, and reductive elimination steps, which are essential for cross-coupling reactions. The molecular targets and pathways involved include the formation of palladium-carbon bonds and the activation of organic substrates .
Comparison with Similar Compounds
Comparison with Similar Palladium(II) Complexes
Structural and Ligand-Based Comparisons
Table 1: Key Properties of Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) and Analogues
Ligand Effects
- Crotyl vs. Allyl : The crotyl ligand (η³-C₄H₇) in the target compound provides greater steric bulk compared to the simpler allyl (η³-C₃H₅) ligand in Allyl(chloro)Amphos-palladium(II) (CAS: 1235509-04-2). This bulk enhances stereoselectivity in Heck reactions, favoring trans-alkene products .
- Amphos vs. Other Phosphines: The di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos) ligand is electron-rich and sterically demanding, enabling activation of challenging substrates like aryl chlorides. In contrast, diphenylphosphine derivatives (e.g., in trans-dichloridobis complexes) exhibit lower electron-donating capacity, reducing catalytic efficiency for electron-deficient substrates .
Catalytic Performance
Suzuki-Miyaura Coupling
- Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (CAS: 887919-35-9) demonstrates superior activity in Suzuki couplings with aryl chlorides due to its dual Amphos ligands, which stabilize the palladium center and accelerate oxidative addition . In contrast, the target compound (with one Amphos ligand) is less active in Suzuki reactions but excels in Heck reactions due to its crotyl ligand .
Heck Reactions
- Chloro(crotyl)Amphos-palladium(II) operates effectively at ambient temperatures, unlike Allyl(chloro)Amphos-palladium(II), which requires higher temperatures for less-activated substrates . The crotyl ligand’s extended π-system facilitates β-hydride elimination, improving turnover frequencies .
Stability and Handling
- Air Stability: Both the target compound and Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) exhibit remarkable air stability, attributed to the electron-donating dimethylamino group and bulky tert-butyl substituents on the phosphine ligand .
- Storage : Chloro(crotyl)Amphos-palladium(II) is stored at ambient temperatures under inert atmospheres, whereas Allyl(chloro)Amphos-palladium(II) requires refrigeration (2–8°C) to prevent ligand dissociation .
Biological Activity
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is a palladium(II) complex that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) typically involves the reaction of palladium salts with the appropriate ligands under controlled conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data
| Method | Observations |
|---|---|
| NMR Spectroscopy | Chemical shifts indicating ligand environment |
| IR Spectroscopy | Characteristic peaks for Pd-Cl and P-N bonds |
| X-ray Crystallography | Crystal structure confirming coordination geometry |
Anticancer Activity
Recent studies have demonstrated that palladium complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) was evaluated against tumor cell lines such as HCT116 (colon cancer), MDA-MB-468 (breast cancer), and CT26 (colon cancer). The results indicated that this complex induces apoptosis through mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-2 and alterations in cell cycle regulators such as Cyclin-D and P21 .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Apoptosis induction via Bcl-2 inhibition |
| MDA-MB-468 | 20 | Cell cycle arrest at G1 phase |
| CT26 | 12 | Increased expression of P21 |
Antimicrobial Activity
In addition to its anticancer properties, Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) has shown promising antimicrobial activity. Studies utilizing microdilution methods revealed that this complex exhibits effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating its potential as an antimicrobial agent .
Table 3: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive |
| Escherichia coli | 16 | Gram-negative |
Case Studies
- Cytotoxicity in Tumor Models : A study investigated the effects of Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) on tumor-bearing mice. The compound was administered intraperitoneally, resulting in a significant reduction in tumor size compared to control groups. Flow cytometry analysis further confirmed increased apoptotic cell populations in treated groups .
- Antimicrobial Efficacy : Another research highlighted the use of this palladium complex in treating infections caused by resistant bacterial strains. In vivo models demonstrated a marked decrease in bacterial load following treatment with the palladium complex, suggesting its potential utility in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
